molecular formula C15H15NO2 B6334893 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone CAS No. 1266827-34-2

1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone

Cat. No. B6334893
CAS RN: 1266827-34-2
M. Wt: 241.28 g/mol
InChI Key: MVAASHYOGZPOOU-UHFFFAOYSA-N
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Description

1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone, also known as PMPP, is an organic compound with a wide range of applications in the scientific research field. PMPP is a synthetic compound that is used in a variety of laboratory experiments and studies, including drug development, biochemistry, and physiology. As a synthetic compound, PMPP is highly versatile and can be used in a variety of ways.

Scientific Research Applications

1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has a wide range of applications in scientific research. It has been used in drug development studies, as it can be used to synthesize a variety of different drugs. This compound has also been used in biochemistry and physiology studies, as it can be used to study the biochemical and physiological effects of different compounds. It can also be used in the study of enzyme kinetics, as it can be used to study the effects of different compounds on enzyme activity. Finally, this compound has also been used in the study of the structure and function of proteins, as it can be used to study the interactions between different proteins and other compounds.

Mechanism of Action

1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone acts as a reversible inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can lead to increased cognitive function, improved memory, and improved mood.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function, memory, and mood. It has also been shown to increase dopamine levels, which can lead to increased motivation and improved mood. This compound has also been shown to have anti-inflammatory effects, as it can reduce inflammation in the body. Finally, this compound has also been shown to have anti-tumor effects, as it can reduce the growth of certain types of tumors.

Advantages and Limitations for Lab Experiments

1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has a variety of advantages for lab experiments. It is relatively easy to synthesize, and it is highly soluble in organic solvents. Furthermore, this compound is relatively stable and can be stored for long periods of time without degrading. Additionally, this compound can be used to study a variety of different biochemical and physiological effects.
However, there are also some limitations to using this compound in lab experiments. For example, this compound is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic if ingested, so it should be handled with care. Finally, this compound can interact with other compounds, so it should be used with caution when conducting experiments.

Future Directions

There are a variety of potential future directions for the use of 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone in scientific research. For example, this compound could be used to study the effects of different compounds on the activity of other enzymes. Additionally, this compound could be used to study the effects of different compounds on the structure and function of proteins. Furthermore, this compound could be used to study the effects of different compounds on the development of certain diseases, such as cancer. Finally, this compound could be used to study the effects of different compounds on the immune system, as it could be used to study the effects of different compounds on the production of antibodies.

Synthesis Methods

1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone can be synthesized via a condensation reaction between 2-pyridinecarboxaldehyde and 4-methoxyphenylpropionaldehyde. This reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The resulting product is a yellow solid that is soluble in organic solvents such as ethanol and acetone. The reaction is generally carried out at room temperature, but can also be conducted at higher temperatures if desired.

properties

IUPAC Name

3-(4-methoxyphenyl)-1-pyridin-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-13-8-5-12(6-9-13)7-10-15(17)14-4-2-3-11-16-14/h2-6,8-9,11H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAASHYOGZPOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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